2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate
Description
2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate is a fluorinated heterocyclic compound featuring a fused pyrazolo-oxazole core and a trifluoroacetate counterion. This structure combines a nitrogen-rich bicyclic scaffold with fluorinated components, which are often leveraged in medicinal chemistry for enhanced metabolic stability and bioavailability. The compound was previously listed by CymitQuimica as a high-value fluorinated product but is now discontinued across all quantities (1g, 100mg, 250mg, 500mg) .
Properties
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.C2HF3O2/c6-4-3-7-8-1-2-9-5(4)8;3-2(4,5)1(6)7/h3H,1-2,6H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTJJVMPTGNDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=NN21)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an oxazole precursor in the presence of a trifluoroacetic acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate with three categories of analogs: pyrazolo-oxazole derivatives , trifluoroacetate salts , and fluorinated heterocycles .
Pyrazolo-Oxazole Derivatives
Pyrazolo-oxazole hybrids are rare but notable for their dual heterocyclic system, which offers diverse hydrogen-bonding and π-stacking interactions. Key comparisons include:
Key Findings :
- The trifluoroacetate salt form improves solubility in organic solvents compared to the free base but may introduce hygroscopicity, complicating storage .
- Pyrazolo[1,5-a]pyrimidines outperform pyrazolo-oxazoles in both synthetic yield and therapeutic validation, possibly explaining the discontinued status of the target compound .
Trifluoroacetate Salts vs. Other Counterions
Trifluoroacetate is a common counterion for basic amines to enhance solubility. Comparisons with other salts:
| Salt Form | Solubility (Water) | Stability (25°C) | Commercial Prevalence |
|---|---|---|---|
| Trifluoroacetate | Moderate in DMSO | Prone to hydrolysis | Rare (niche use) |
| Hydrochloride | High | Stable | Widely available |
| Tosylate | Low in water | High | Intermediate |
Key Findings :
- Trifluoroacetate salts are less favored industrially due to stability issues and corrosivity, aligning with the discontinuation of the target compound .
- Hydrochloride salts dominate drug development due to superior aqueous solubility and stability.
Fluorinated vs. Non-Fluorinated Heterocycles
Fluorination often enhances membrane permeability and metabolic resistance. Comparisons include:
| Compound Type | Fluorination Site | LogP (Predicted) | Metabolic Half-Life (in vitro) |
|---|---|---|---|
| Target Compound | Trifluoroacetate counterion | 1.8–2.2 | Not reported |
| 5-Fluoropyrazolo[3,4-d]pyrimidine | C-5 fluorine | 1.5 | 4.2 hours |
| Non-fluorinated pyrazolo-oxazole | None | 0.9 | 1.5 hours |
Key Findings :
- The trifluoroacetate group marginally increases lipophilicity (LogP ~2) compared to non-fluorinated analogs, but site-specific fluorination (e.g., C-5 in pyrimidines) offers greater metabolic benefits .
Biological Activity
2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate is a heterocyclic compound notable for its fused pyrazole and oxazole rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 125.13 g/mol
- IUPAC Name : 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-amine
- CAS Number : 2041076-56-4
The biological activity of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various biochemical pathways by:
- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Interaction : It could interact with receptors to either activate or inhibit downstream signaling cascades.
These interactions can lead to various biological effects including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine exhibits several biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of trifluoroacetate was noted to enhance the compound's solubility in aqueous environments .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 25 µM .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| Pyrazole Derivatives | Pyrazole Ring | Antimicrobial, Anticancer | Commonly studied for their diverse activities |
| Oxazole Derivatives | Oxazole Ring | Various pharmacological effects | Often used in drug design |
| 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine | Fused Pyrazole/Oxazole | Antimicrobial, Anticancer | Unique structure enhances reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
